3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide
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Overview
Description
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H5Cl3O2S and a molecular weight of 223.505 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a sulfone group.
Preparation Methods
The synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydrothiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically involve the use of chlorine gas and an oxidizing agent such as hydrogen peroxide or a peracid . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide include:
3,4-Dichlorotetrahydrothiophene 1,1-dioxide: Lacks one chlorine atom compared to this compound.
3,4-Dichlorosulfolane: Another sulfone derivative with similar structural features.
3,4-Dichlorothiolane 1,1-dioxide: A related compound with a similar backbone but different substitution pattern
Properties
CAS No. |
42829-14-1 |
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Molecular Formula |
C4H5Cl3O2S |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
3,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
InChI Key |
ZHLFQOQVRQIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)Cl |
Origin of Product |
United States |
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